(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
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Mechanism of Action
- Role : DPP-4 normally degrades incretin hormones (such as GLP-1 and GIP), which regulate insulin secretion. By inhibiting DPP-4, Sitagliptin increases the levels of these hormones, enhancing insulin release and reducing blood glucose levels .
- Downstream Effects : Increased insulin production, reduced glucagon release, delayed gastric emptying, and improved glycemic control .
- Cellular Effects : Improved glucose homeostasis and glycemic control in patients with type 2 diabetes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including DPP-4, where it acts as an inhibitor . The inhibition of DPP-4 by ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . By inhibiting DPP-4, this compound enhances the activity of incretin hormones, which play a crucial role in regulating blood glucose levels . Furthermore, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may affect gene expression related to metabolic processes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid exerts its effects primarily through the inhibition of DPP-4 . This enzyme inhibition prevents the degradation of incretin hormones, leading to prolonged incretin activity and enhanced insulin secretion . The compound binds to the active site of DPP-4, blocking its enzymatic activity and thereby modulating glucose homeostasis . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may interact with other biomolecules, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid maintains its inhibitory effects on DPP-4, although the extent of inhibition may vary depending on the experimental conditions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in several metabolic pathways, primarily through its interaction with DPP-4 . The inhibition of DPP-4 by this compound leads to increased levels of active incretin hormones, which enhance insulin secretion and glucose metabolism . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may influence other metabolic pathways by interacting with various enzymes and cofactors, thereby modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DPP-4 and other biomolecules . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428049 | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936630-57-8 | |
Record name | Sitagliptin acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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